BenchChemオンラインストアへようこそ!

SRI-29329

Kinase inhibitor selectivity CLK2 isoform splicing regulation

SRI-29329 (CAS 2086809-58-5) is the only peer-reviewed CLK inhibitor combining ~5-fold CLK2 selectivity (IC₅₀=16 nM) with complete CDK1/4/6 exclusion (IC₅₀>1,000 nM)—eliminating off-target cell-cycle artifacts that compromise TG003, KH-CB19, and dual CLK/CDK inhibitors. Its defined potency profile, published cellular activity (SF3B1 EC₅₀=11.7 µM), and SAR-validated scaffold make it the essential reference compound for reproducible CLK2 target validation and splicing mechanism studies. Supplied ≥98% pure.

Molecular Formula C20H26ClN7
Molecular Weight 399.92
CAS No. 2086809-58-5
Cat. No. B610988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-29329
CAS2086809-58-5
SynonymsSRI-29329;  SRI 29329;  SRI29329; 
Molecular FormulaC20H26ClN7
Molecular Weight399.92
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C20H26ClN7/c1-12(2)28-11-23-17-18(24-14-7-5-6-13(21)10-14)26-20(27-19(17)28)25-16-9-4-3-8-15(16)22/h5-7,10-12,15-16H,3-4,8-9,22H2,1-2H3,(H2,24,25,26,27)/t15-,16-/m0/s1
InChIKeyJPJBCKSRGYPABG-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SRI-29329 (CAS 2086809-58-5): A Differentiated CLK1/2/4 Inhibitor with Defined Selectivity Profile


SRI-29329 (CAS: 2086809-58-5) is a purine-based small-molecule inhibitor of the CDC-like kinase (CLK) family, demonstrating differential inhibitory potency across CLK1 (IC₅₀ = 78 nM), CLK2 (IC₅₀ = 16 nM), and CLK4 (IC₅₀ = 86 nM) [1]. The compound was developed through optimization of dual CLK2/CDK1 inhibitors to yield improved CLK specificity [2]. Its molecular formula is C₂₀H₂₆ClN₇ with a molecular weight of 399.92 g/mol, and it is supplied as a solid with typical purity ≥98% .

Why Generic CLK Inhibitor Substitution Fails: SRI-29329 Selectivity Architecture and CDK Family Discrimination


CLK inhibitors exhibit substantial heterogeneity in isoform selectivity, CDK family cross-reactivity, and cellular potency. The first-generation CLK inhibitor TG003 potently inhibits CLK1 and CLK4 (IC₅₀ values of 20 nM and 15 nM, respectively) but shows limited CLK2 activity, while KH-CB19 demonstrates nanomolar CLK1 inhibition (IC₅₀ = 19.7 nM) but weaker CLK3 activity (IC₅₀ = 530 nM) [1]. SRI-29329 presents a distinct selectivity fingerprint—approximately 5-fold preferential inhibition of CLK2 over CLK1 and CLK4, combined with negligible activity against CLK3, CDK1, CDK4, and CDK6 (all IC₅₀ > 1,000 nM) [2]. Substitution with an alternative CLK inhibitor lacking this specific CDK-discrimination profile would introduce confounding off-target effects in kinase-dependent assays, invalidating experimental conclusions where CDK family activity must be excluded.

SRI-29329 Quantitative Differentiation Evidence: IC₅₀, Selectivity, and Cellular Activity Benchmarks


CLK2 Preferential Inhibition: SRI-29329 Demonstrates ~5-Fold Selectivity Over CLK1 and CLK4

SRI-29329 (compound 8 in the original publication) exhibits approximately 5-fold selectivity for CLK2 (IC₅₀ = 16 nM) over CLK1 (IC₅₀ = 78 nM) and CLK4 (IC₅₀ = 86 nM) [1]. This represents a distinct selectivity profile within the CLK inhibitor class: first-generation CLK inhibitors such as TG003 preferentially inhibit CLK1 and CLK4 (IC₅₀ values of 20 nM and 15 nM, respectively) with substantially weaker CLK2 activity, while SRI-29329's selectivity vector is inverted [2].

Kinase inhibitor selectivity CLK2 isoform splicing regulation chemical probe development

CDK Family Discrimination: SRI-29329 Shows >60-Fold Selectivity Window Over CDK1/4/6

SRI-29329 demonstrates negligible inhibitory activity against CDK1, CDK4, and CDK6, with IC₅₀ values exceeding 1,000 nM for all three CDK family members [1]. This establishes a selectivity window of >12.8-fold for CLK2 (16 nM) over the nearest CDK family member, and >62.5-fold for CLK2 over CDK1/4/6 collectively. In contrast, many early CLK inhibitor chemotypes derived from dual CLK2/CDK1 inhibitor scaffolds retain residual CDK activity that confounds cell cycle analysis [2].

Kinase selectivity CDK off-target exclusion cell cycle kinase chemical probe specificity

Cellular SF3B1 Activation Assay: SRI-29329 Modulates CLK-Mediated Splicing Factor Phosphorylation

In human SK-MEL-2 melanoma cells, SRI-29329 inhibits CLK-mediated SF3B1 activation with an EC₅₀ of 11,700 nM (11.7 μM) . This cellular activity measurement provides a quantitative benchmark for downstream splicing modulation effects. The relatively modest cellular EC₅₀ compared to biochemical IC₅₀ values reflects the compound's physicochemical properties and intracellular target engagement kinetics—a critical consideration for experimental design and interpretation.

pre-mRNA splicing SF3B1 spliceosome cellular pharmacodynamics

SRI-29329 Application Scenarios: Defined Use Cases Based on Quantified Selectivity Profile


CLK2 Isoform-Specific Functional Dissection in Splicing Regulation Studies

SRI-29329's ~5-fold selectivity for CLK2 over CLK1 and CLK4 enables experimental designs that discriminate CLK2-dependent splicing events from those mediated by CLK1 or CLK4. Researchers investigating the isoform-specific roles of CLK2 in SR protein phosphorylation and alternative splicing regulation can use SRI-29329 at concentrations near the CLK2 IC₅₀ (e.g., 20-50 nM) to achieve CLK2-selective inhibition while minimizing CLK1/4 engagement [1]. This application is supported by the compound's demonstrated cellular SF3B1 modulation activity (EC₅₀ = 11.7 μM) .

CDK-Exclusive CLK Inhibition for Cell Cycle-Independent Splicing Analysis

SRI-29329's lack of significant CDK1, CDK4, and CDK6 activity (all IC₅₀ > 1,000 nM) makes it uniquely suitable for splicing studies where CDK family cross-inhibition would confound interpretation of cell cycle-related phenotypes [1]. Unlike dual CLK/CDK inhibitors or less selective CLK chemotypes, SRI-29329 permits evaluation of CLK-mediated splicing effects without simultaneously perturbing CDK-dependent cell cycle progression. This application is particularly relevant in cancer biology research where both splicing dysregulation and cell cycle abnormalities are under investigation [2].

Structure-Activity Relationship (SAR) Benchmarking for CLK Inhibitor Development

SRI-29329 (compound 8 in the Shi et al. publication) serves as an optimized reference compound in the CLK inhibitor SAR series, representing a chemical scaffold refinement from dual CLK2/CDK1 inhibitors to more specific CLK inhibitors [1]. Medicinal chemistry and drug discovery programs developing next-generation CLK inhibitors can use SRI-29329 as a selectivity benchmark—its defined IC₅₀ profile across CLK1/2/4 and demonstrated CDK family exclusion provide a quantitative reference point against which novel analogs can be compared.

Chemical Probe Validation for CLK2-Dependent Biological Phenomena

SRI-29329 meets key criteria for a fit-for-purpose chemical probe in CLK2-focused investigations: defined potency (CLK2 IC₅₀ = 16 nM), characterized isoform selectivity (~5-fold over CLK1/4), demonstrated CDK family exclusion (IC₅₀ > 1,000 nM), and published cellular activity (EC₅₀ = 11.7 μM in SF3B1 activation assay) [1]. These validated parameters enable reproducible experimental conditions across independent laboratories, supporting the compound's use in target validation studies where confidence in on-target effects is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRI-29329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.